molecular formula C19H18BrClN2O2 B2672359 N-[(3-Bromophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide CAS No. 2379952-77-7

N-[(3-Bromophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2672359
CAS No.: 2379952-77-7
M. Wt: 421.72
InChI Key: OERFPJWKOKZUFB-UHFFFAOYSA-N
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Description

    Bromination: The bromine substituent is introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Chlorination: Similarly, the chlorine substituent is added using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O2/c20-15-6-3-4-13(10-15)11-22-19(25)17-8-9-18(24)23(17)12-14-5-1-2-7-16(14)21/h1-7,10,17H,8-9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERFPJWKOKZUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)NCC2=CC(=CC=C2)Br)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions

  • Formation of Pyrrolidine-2-carboxamide Core

      Starting Material: The synthesis begins with the reaction of 2-pyrrolidone with an appropriate carboxylating agent, such as phosgene or triphosgene, to form the pyrrolidine-2-carboxamide intermediate.

      Reaction Conditions: This step is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to room temperature.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide or sodium ethoxide in alcohol solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[(3-Bromophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-[(3-Bromophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine substituents may enhance binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Chlorophenyl)methyl]-1-[(2-bromophenyl)methyl]-5-oxopyrrolidine-2-carboxamide
  • N-[(3-Fluorophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide

Uniqueness

N-[(3-Bromophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide is unique due to the specific positioning of the bromine and chlorine substituents, which can significantly influence its reactivity and interaction with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

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